
N-(Pent-3-en-1-yl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pent-3-en-1-yl)thietan-3-amine is an organic compound with the molecular formula C8H15NS It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and an amine group attached to a pent-3-en-1-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pent-3-en-1-yl)thietan-3-amine typically involves the reaction of thietane derivatives with appropriate amine precursors. One common method includes the nucleophilic substitution reaction where a thietane derivative reacts with a pent-3-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(Pent-3-en-1-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thietane ring or the amine group.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thietane or amine derivatives.
Substitution: Alkylated or acylated amine products.
Scientific Research Applications
N-(Pent-3-en-1-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms involving thietane rings.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Pent-3-en-1-yl)thietan-3-amine involves its interaction with molecular targets through its amine and thietane functional groups. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Thietan-3-amine: A simpler analog without the pent-3-en-1-yl side chain.
N-(Pent-3-en-1-yl)thietan-2-amine: A positional isomer with the amine group attached to the second carbon of the thietane ring.
N-(Pent-3-en-1-yl)thiolan-3-amine: A related compound with a thiolane (five-membered ring) instead of a thietane ring.
Uniqueness: N-(Pent-3-en-1-yl)thietan-3-amine is unique due to the presence of both the thietane ring and the pent-3-en-1-yl side chain, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C8H15NS |
|---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
N-[(E)-pent-3-enyl]thietan-3-amine |
InChI |
InChI=1S/C8H15NS/c1-2-3-4-5-9-8-6-10-7-8/h2-3,8-9H,4-7H2,1H3/b3-2+ |
InChI Key |
NNPWKDFOLOANSY-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CCNC1CSC1 |
Canonical SMILES |
CC=CCCNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


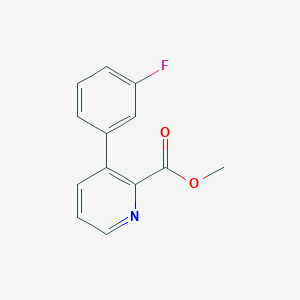
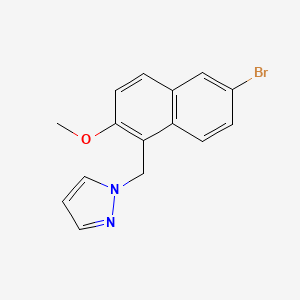
![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)
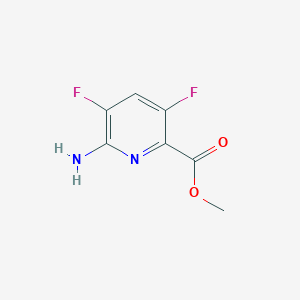
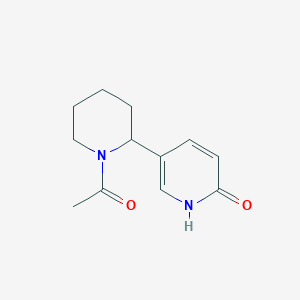
![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)
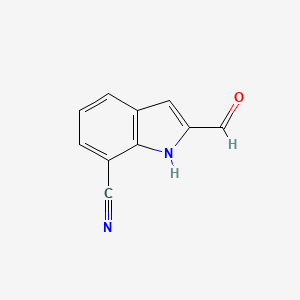
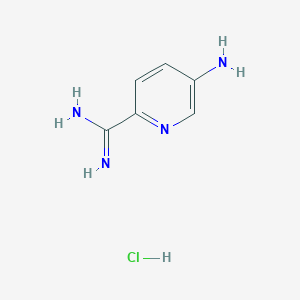
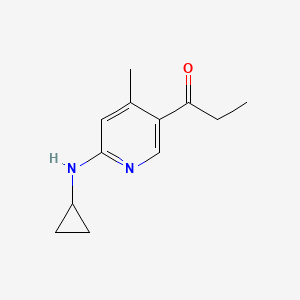
![Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)
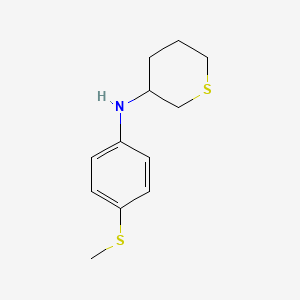
![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid](/img/structure/B13016317.png)
